molecular formula C12H13N3O2 B15135030 3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one

3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one

Cat. No.: B15135030
M. Wt: 231.25 g/mol
InChI Key: MJPNIQUYAGQTLC-UHFFFAOYSA-N
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Description

3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that features a unique structure combining elements of oxazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable oxazole derivative under acidic or basic conditions to promote cyclization and formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, microwave-assisted synthesis, or continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to its specific combination of oxazole and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C12H13N3O2/c1-7-9-10(8-5-3-2-4-6-8)13-14-12(16)11(9)15-17-7/h2-6,10-11,13,15H,1H3,(H,14,16)

InChI Key

MJPNIQUYAGQTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(NNC(=O)C2NO1)C3=CC=CC=C3

Origin of Product

United States

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